5-(Thiophen-2-YL)pent-2-enoic acid
CAS No.: 920007-10-9
Cat. No.: VC16946773
Molecular Formula: C9H10O2S
Molecular Weight: 182.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920007-10-9 |
|---|---|
| Molecular Formula | C9H10O2S |
| Molecular Weight | 182.24 g/mol |
| IUPAC Name | 5-thiophen-2-ylpent-2-enoic acid |
| Standard InChI | InChI=1S/C9H10O2S/c10-9(11)6-2-1-4-8-5-3-7-12-8/h2-3,5-7H,1,4H2,(H,10,11) |
| Standard InChI Key | WHNZVCYJWWASJC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)CCC=CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-(thiophen-2-yl)pent-2-enoic acid, defines its structure unambiguously:
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A pent-2-enoic acid backbone (CH₂=CH-CH₂-CH₂-COOH) with a double bond between C2 and C3.
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A thiophen-2-yl group (-C₄H₃S) substituted at the terminal carbon (C5) of the pentenoyl chain.
The molecular formula is C₁₀H₁₀O₂S, with a calculated molecular weight of 194.25 g/mol. The (E)- and (Z)-stereoisomers arise from the configuration of the C2=C3 double bond, though the (E)-isomer is typically more thermodynamically stable due to reduced steric hindrance .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀O₂S |
| Molecular Weight | 194.25 g/mol |
| Hydrogen Bond Donors | 1 (COOH) |
| Hydrogen Bond Acceptors | 2 (COOH, C=O) |
| Topological Polar SA | 54.4 Ų |
| LogP (Predicted) | 2.1 (Moderate lipophilicity) |
Crystallographic and Stereochemical Considerations
Crystal structures of analogous α,β-unsaturated carboxylic acids, such as (E)-pent-2-enoic acid, reveal planar geometries around the double bond, with dihedral angles of 0° between the carboxylic acid group and the unsaturated system . The thiophene ring’s aromaticity introduces additional conformational rigidity, likely favoring a coplanar arrangement between the thiophene and the enoic acid moiety to maximize π-π conjugation .
Synthesis and Functionalization
Retrosynthetic Analysis
Two primary strategies emerge for synthesizing 5-(thiophen-2-yl)pent-2-enoic acid:
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Late-stage functionalization: Introducing the thiophene group via cross-coupling to a preformed pent-2-enoic acid scaffold.
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Early-stage assembly: Constructing the thiophene-containing backbone through condensation or cyclization reactions.
Catalytic Asymmetric Approaches
The asymmetric aza-Michael addition methodology developed for (E)-5-phenylpent-2-enoic acid provides a template for enantioselective synthesis. Replacing the phenyl group with thiophen-2-yl could yield chiral β-amino acid derivatives, though the thiophene’s electronic profile may necessitate catalyst optimization. Key steps include:
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Substrate activation: Dual activation of the α,β-unsaturated acid via arylboronic acid (Lewis acid) and thiourea (hydrogen-bond donor) .
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Nucleophile addition: Stereocontrolled addition of benzyloxyamine (BnONH₂) to the β-position.
Table 2: Hypothetical Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Integrated arylboronic acid-thiourea |
| Solvent | CCl₄ or toluene |
| Temperature | 0–25°C |
| Reaction Time | 12–48 hours |
| Expected Yield | 70–85% |
| Enantiomeric Excess | Up to 97% ee |
Alternative Synthetic Routes
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Horner-Wadsworth-Emmons Olefination:
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Condensation of thiophen-2-yl-propylphosphonate with glyoxylic acid.
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Advantages: High (E)-selectivity, modular substrate scope.
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Knoevenagel Condensation:
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Reaction of thiophen-2-yl-pentanal with malonic acid.
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Limitations: Potential decarboxylation side reactions.
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Spectroscopic Characterization
Infrared Spectroscopy
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O-H stretch: Broad absorption at 2500–3000 cm⁻¹ (carboxylic acid dimer).
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C=O stretch: Strong peak at 1680–1720 cm⁻¹.
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C=C stretch: Medium-intensity band at 1620–1660 cm⁻¹.
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Thiophene ring vibrations:
¹H NMR (400 MHz, CDCl₃):
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δ 12.1 (s, 1H, COOH)
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δ 6.9–7.3 (m, 3H, thiophene-H)
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δ 6.2 (dt, J = 15.6 Hz, 1H, H3)
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δ 5.8 (dt, J = 15.6 Hz, 1H, H2)
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δ 2.4–2.6 (m, 2H, H4)
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δ 1.8–2.0 (m, 2H, H5)
¹³C NMR (100 MHz, CDCl₃):
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δ 178.2 (COOH)
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δ 142.3 (C2)
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δ 128.1 (C3)
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δ 126.5–135.8 (thiophene carbons)
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δ 34.2 (C4)
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δ 28.7 (C5)
Applications and Derivatives
Pharmaceutical Intermediates
The thiophene moiety’s bioisosteric relationship with benzene makes this compound a potential precursor for:
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Nonsteroidal anti-inflammatory drugs (NSAIDs): Analogous to indomethacin derivatives .
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Anticancer agents: Thiophene-containing compounds exhibit topoisomerase inhibition .
Materials Science
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Conjugated polymers: The enoic acid-thiophene system could serve as a monomer for conductive polymers.
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Metal-organic frameworks (MOFs): Carboxylic acid groups facilitate coordination with metal nodes.
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